molecular formula C15H13FO4 B1298511 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 113457-32-2

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No.: B1298511
CAS No.: 113457-32-2
M. Wt: 276.26 g/mol
InChI Key: YOJAJGCDFZQVTK-UHFFFAOYSA-N
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Description

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid is a fine chemical building block with the CAS Number 113457-32-2, a molecular formula of C 15 H 13 FO 4 , and a molecular weight of 276.26 g/mol . As a substituted benzoic acid derivative, this compound serves as a versatile intermediate in medicinal chemistry and drug discovery research. Its structure, featuring a benzoic acid core ether-linked to a 4-fluorobenzyl group, makes it a valuable precursor for the synthesis of more complex molecules, including amide derivatives . This compound is explicitly for Research Use Only and is not intended for diagnostic, therapeutic, or human and veterinary applications . Researchers can leverage this high-purity building block in various synthetic pathways. The fluorine atom and ether linkage on the aromatic ring system are key functional groups that can influence the electronic properties and binding affinity of resulting molecules, making it particularly useful in the design and development of novel pharmacologically active compounds . Related benzyloxy-benzoic acid derivatives have been investigated in scientific literature for their potential in addressing urologic diseases and neuropathic pain, highlighting the research relevance of this chemical scaffold . Proper handling procedures should be observed, and researchers are advised to consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJAJGCDFZQVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001231937
Record name 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113457-32-2
Record name 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113457-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification Method

Reagents:

  • 4-Hydroxy-3-methoxybenzoic acid
  • 4-Fluorobenzyl chloride
  • Base (e.g., potassium carbonate)
  • Solvent (e.g., dimethylformamide or dichloromethane)

Procedure:

  • Dissolve 4-hydroxy-3-methoxybenzoic acid in a suitable solvent.
  • Add potassium carbonate as a base to facilitate the reaction.
  • Introduce 4-fluorobenzyl chloride to the mixture.
  • Stir the reaction mixture under reflux for several hours until completion.
  • Isolate the product through filtration and purification methods such as recrystallization.

Expected Yield: Typically around 70-90% depending on conditions.

Coupling Reaction with Carbodiimides

Reagents:

  • 4-Hydroxy-3-methoxybenzoic acid
  • 4-Fluorobenzyl amine or alcohol
  • Coupling agent (e.g., EDC - N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide)

Procedure:

  • Mix 4-hydroxy-3-methoxybenzoic acid with the coupling agent in a suitable solvent like dichloromethane.
  • Add 4-fluorobenzyl amine or alcohol to the mixture.
  • Allow the reaction to proceed at room temperature or under mild heating for several hours.
  • Purify the resulting product by standard techniques such as chromatography.

Expected Yield: Approximately 85% under optimized conditions.

Reaction Conditions and Optimization

The choice of solvent, base, and reaction temperature significantly influences the yield and purity of the final product. Common solvents include:

Solvent Properties
Dimethylformamide High polarity, good solubility
Dichloromethane Moderate polarity, low boiling point
Tetrahydrofuran Good solubility for many organics

The use of bases such as triethylamine or potassium carbonate is preferred due to their ability to neutralize acids formed during esterification, thus driving the reaction towards completion.

Characterization of Product

After synthesis, characterization of this compound can be performed using various analytical techniques:

Applications

This compound serves multiple roles in research and industry:

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
This compound is primarily investigated for its role as an intermediate in the synthesis of anti-inflammatory and analgesic drugs. Its structure allows for modifications that can enhance pharmacological properties. For instance, studies have shown that derivatives of this compound exhibit promising activity against various inflammatory conditions by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory pathway .

Case Study: Anti-inflammatory Properties
A study evaluated several derivatives of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid for their anti-inflammatory effects in animal models. The results indicated that certain modifications led to a significant reduction in inflammation markers compared to control groups, suggesting the compound's potential as a therapeutic agent .

Materials Science

Advanced Materials:
The compound is being explored for its potential use in creating advanced materials, including polymers and coatings. The presence of the fluorobenzyl group enhances the material's properties, such as chemical resistance and durability.

Data Table: Material Properties Comparison

PropertyThis compoundControl Compound
Chemical ResistanceHighModerate
Thermal StabilityImprovedStandard
Mechanical StrengthEnhancedStandard

Biochemical Research

Enzyme Interaction Studies:
In biochemical assays, this compound serves as a probe to study enzyme interactions and receptor binding. Its ability to modulate enzyme activity makes it a valuable tool for understanding metabolic pathways.

Case Study: Enzyme Inhibition
Research conducted on the interaction of this compound with specific enzymes demonstrated that it effectively inhibits lipoxygenase activity, leading to decreased production of pro-inflammatory mediators. This finding highlights its potential use in developing drugs targeting inflammatory diseases .

Industrial Applications

Specialty Chemicals Production:
The compound is also utilized in the industrial production of specialty chemicals. Its unique chemical structure allows it to serve as an intermediate in synthesizing various compounds used in agrochemicals and other industrial applications.

Data Table: Industrial Applications Overview

Application AreaDescription
AgrochemicalsUsed in herbicide formulation
Specialty ChemicalsIntermediate for synthesizing complex organic molecules

Mechanism of Action

The mechanism of action of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain protein receptors, while the methoxybenzoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituent variations and their implications:

Compound Name Substituents (Position) Key Properties/Data Biological Relevance Reference
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid -OCH₃ (3), -OCH₂(4-FC₆H₄) (4) MW: ~276.26; ¹⁹F NMR: -113.09 ppm; HRMS: 246.0687 Potential antiviral activity (HIV-1)
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid -OCH₃ (3), -OCH₂(3-ClC₆H₄) (4) MW: 293.72; Requires stringent safety protocols (toxicity) Research intermediate
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid -OCH₂CH₃ (3), -OCH₂(2,4-Cl₂C₆H₃) (4) MW: 359.21; CAS: 872197-38-1 Not reported
4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid -NH₂ (4), -OCH₂(4-ClC₆H₄) (3) Yield: 93%; ¹H NMR: δ 5.11 (s, -OCH₂-) Synthetic intermediate for Fmoc derivatives
3,5-Dihydroxy-4-methoxybenzoic acid -OH (3,5), -OCH₃ (4) IC₅₀: ~500 mg/kg (COMT inhibition); Non-competitive inhibition kinetics COMT inhibitor (neuroprotective)
4-Benzyloxy-3-methoxybenzenamine -NH₂ (4), -OCH₃ (3), -OCH₂Ph (4) m.p.: 411–412 K; Recrystallized from ethanol/THF Diazonium salt precursor

Key Observations :

Methoxy vs. Ethoxy: Ethoxy groups (e.g., in 3-ethoxy analogs) increase steric bulk, which may reduce enzymatic binding efficiency compared to methoxy . Amino vs. Carboxylic Acid: Amino-substituted derivatives (e.g., 4-amino-3-((4-chlorobenzyl)oxy)benzoic acid) exhibit lower acidity, altering solubility and interaction with biological targets .

Biological Activity: Antiviral Potential: The 4-fluorobenzyl moiety in the target compound is structurally analogous to HIV-1 inhibitors (e.g., CHI-1043 derivatives), suggesting a role in viral enzyme inhibition . COMT Inhibition: Unlike 3,5-dihydroxy-4-methoxybenzoic acid, the target compound lacks hydroxyl groups critical for COMT binding, rendering it inactive in this context .

Physicochemical Properties :

  • Melting Points : Fluorinated derivatives generally exhibit higher melting points than chlorinated analogs due to stronger intermolecular interactions (e.g., C-F···H bonds) .
  • Solubility : The carboxylic acid group ensures moderate aqueous solubility, while halogenated benzyl groups enhance organic-phase partitioning .

Biological Activity

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group and a fluorobenzyl ether , which enhance its lipophilicity and biological activity. The molecular formula is C15H13FO4C_{15}H_{13}FO_4 with a molecular weight of approximately 276.26 g/mol. The presence of the fluorine atom is known to improve binding affinity to various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit certain enzymes, modulating biochemical pathways critical for cellular functions.
  • Receptor Binding : Its structural features allow it to bind effectively to receptors, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Case Study 1 : In vitro tests showed that this compound exhibited moderate antiproliferative effects on breast cancer cell lines, with IC50 values indicating significant cytotoxicity.
  • Case Study 2 : Another study highlighted its ability to induce apoptosis in colon cancer cells, further supporting its potential as an anticancer agent.

Research Findings

StudyFindings
Study 1Demonstrated antimicrobial activity against multiple bacterial strains.
Study 2Showed moderate antiproliferative effects on breast cancer cell lines.
Study 3Induced apoptosis in colon cancer cells, indicating potential therapeutic applications.

Pharmacological Applications

The unique properties of this compound position it as a promising lead compound for drug development:

  • Antimicrobial Agents : Its efficacy against various pathogens suggests it could be developed into a novel antibiotic.
  • Anticancer Drugs : The observed anticancer activities warrant further exploration in clinical trials to assess efficacy and safety in humans.
  • Biochemical Research : As a tool compound, it can aid in understanding enzyme mechanisms and receptor interactions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. For example, the 4-fluorobenzyl group can be introduced via SNAr under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to functionalize the phenolic oxygen of 3-methoxy-4-hydroxybenzoic acid. Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature . Competing side reactions, such as over-alkylation, can be mitigated by using protecting groups for the carboxylic acid moiety.

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the methoxy singlet (~δ 3.8–4.0 ppm) and aromatic protons split by fluorine coupling (e.g., para-fluorobenzyl protons at δ 7.1–7.3 ppm). Discrepancies in splitting patterns may arise from rotational isomerism or solvent effects .
  • HPLC-MS : High-purity batches (>98%) are confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (expected [M-H]⁻ ion at m/z 289.1) .
  • FTIR : Carboxylic acid C=O stretch (~1680–1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) confirm functional groups .

Q. How do substituent positions (e.g., fluorine, methoxy) affect the compound’s chemical reactivity?

  • Methodological Answer :

  • Fluorine : Enhances electron-withdrawing effects, increasing the electrophilicity of adjacent carbons and facilitating SNAr or cross-coupling reactions. The para-fluorine also reduces steric hindrance compared to bulkier substituents .
  • Methoxy : Acts as an electron-donating group, stabilizing the aromatic ring but potentially deactivating it toward electrophilic substitution. Its ortho position relative to the carboxylic acid may influence hydrogen-bonding interactions in biological assays .

Advanced Research Questions

Q. What strategies are used to resolve conflicting data in structure-activity relationship (SAR) studies involving this compound?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent carriers). To address this:

  • Standardized Assays : Use isogenic cell lines and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Metabolite Profiling : LC-MS/MS can identify degradation products that may interfere with activity .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like COX-2 or β-amyloid, reconciling divergent IC50 values .

Q. How can in vivo pharmacokinetic challenges (e.g., poor solubility) be addressed during formulation?

  • Methodological Answer :

  • Prodrug Design : Esterification of the carboxylic acid improves lipid solubility (e.g., methyl ester prodrugs).
  • Nanoformulation : Encapsulation in liposomes or PEGylated nanoparticles enhances bioavailability. Solubility parameters (logP ~2.5) guide excipient selection .
  • Co-crystallization : Co-formers like nicotinamide improve aqueous solubility via hydrogen-bonding interactions .

Q. What mechanistic insights explain the compound’s inhibitory effects in neurodegenerative disease models?

  • Methodological Answer : In Alzheimer’s models, the compound may:

  • Modulate Aβ aggregation : Fluorine’s electronegativity disrupts β-sheet formation in amyloid peptides, as shown via Thioflavin T assays .
  • Inhibit neuroinflammation : Downregulation of NF-κB and TNF-α in microglial cells (BV-2) via suppression of ROS pathways, validated by qPCR and ELISA .

Q. How do synthetic byproducts or impurities impact biological assay outcomes, and how are they characterized?

  • Methodological Answer :

  • Common Impurities : Residual 4-fluorobenzyl bromide or unreacted 3-methoxy-4-hydroxybenzoic acid (detected via GC-MS or TLC).
  • Impact : Even 1% impurity can skew IC50 values by competing for target binding. Purification via recrystallization (ethanol/water) or preparative HPLC is critical .

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